

Chemical reactivity and stability of 2-Cyanoisonicotinohydrazide

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Compound of Interest

Compound Name: 2-Cyanoisonicotinohydrazide

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An In-Depth Technical Guide to the Chemical Reactivity and Stability of **2-Cyanoisonicotinohydrazide**

Introduction

2-Cyanoisonicotinohydrazide is a heterocyclic organic compound featuring a pyridine ring substituted with both a nitrile ($-C\equiv N$) and a hydrazide ($-CONHNH_2$) group. Its molecular structure presents a unique combination of electron-withdrawing and electron-donating functionalities, making it a versatile building block in medicinal chemistry and organic synthesis. [1][2] The presence of multiple reactive sites—the nucleophilic hydrazide, the electrophilic nitrile, and the aromatic pyridine core—governs its chemical behavior and stability profile. This guide provides a comprehensive analysis of the reactivity and stability of **2-Cyanoisonicotinohydrazide**, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for predicting its behavior in various chemical and pharmaceutical contexts.

Property	Value	Source
Molecular Formula	C ₇ H ₆ N ₄ O	[3]
Molecular Weight	162.15 g/mol	[3][4]
IUPAC Name	2-cyanopyridine-4-carbohydrazide	[3]
CAS Number	135048-32-7	[4]
XLogP3	-0.7	[3]
Hydrogen Bond Donor Count	2	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	1	[3]

Chemical Reactivity Profile

The reactivity of **2-Cyanoisonicotinohydrazide** is dictated by the interplay of its three primary functional groups. Understanding these characteristics is crucial for its application as a synthetic intermediate.

Nucleophilic and Electrophilic Nature

The molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a wide array of reactions.

- **Hydrazide Moiety (Nucleophilic):** The terminal amine (-NH₂) of the hydrazide group is a potent nucleophile due to the alpha effect, where the adjacent nitrogen atom's lone pair enhances its reactivity. This site readily reacts with electrophiles such as aldehydes and ketones to form hydrazones, a common reaction in the synthesis of more complex heterocyclic systems.[5]
- **Nitrile Group (Electrophilic):** The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This is a key reaction for converting the nitrile into other functional groups.

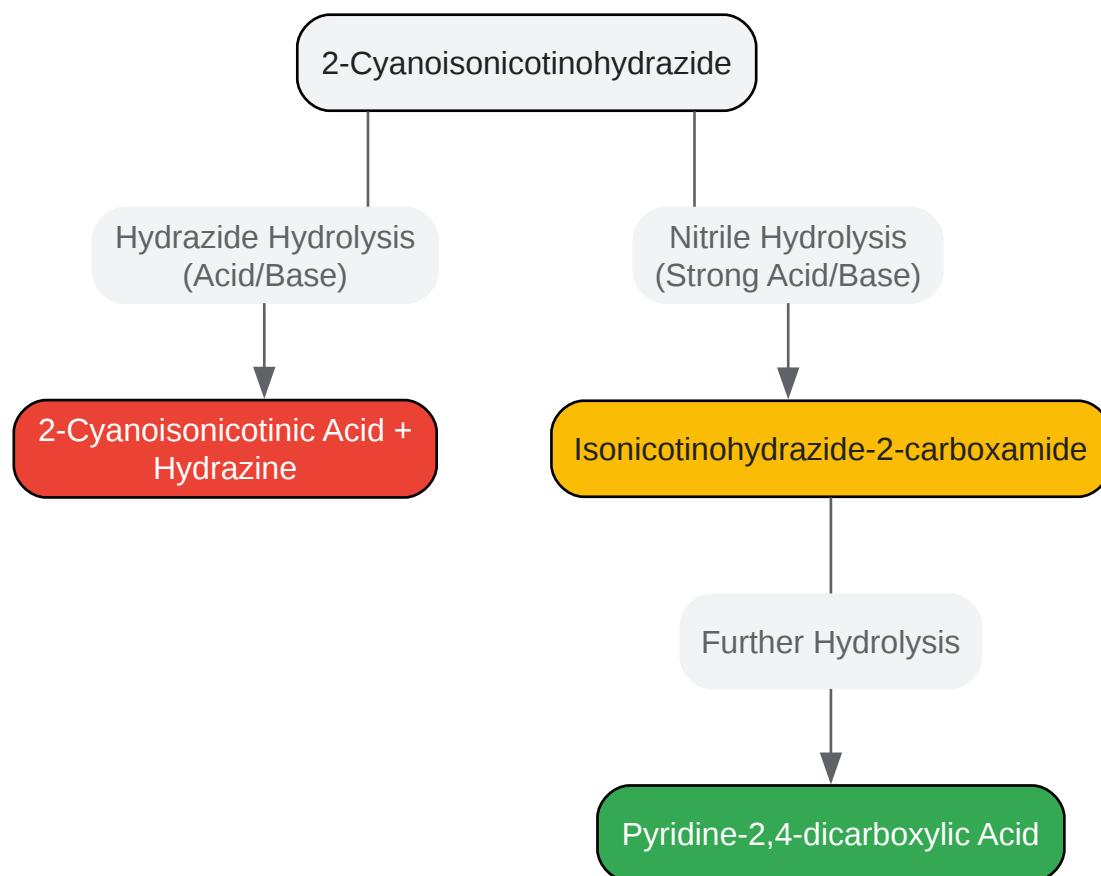
- Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which can influence the reactivity of its substituents.

Key Chemical Transformations

- Hydrolysis: The molecule contains two groups susceptible to hydrolysis: the hydrazide and the nitrile. The reaction conditions (pH, temperature) dictate the primary degradation pathway.
 - Hydrazide Hydrolysis: Under acidic or basic conditions, the amide bond of the hydrazide can be cleaved to yield 2-cyanoisonicotinic acid and hydrazine.^[5] This is often a primary degradation pathway in aqueous solutions.
 - Nitrile Hydrolysis: The nitrile group can be hydrolyzed, typically under strong acidic or basic conditions, first to an amide (isonicotinohydrazide-2-carboxamide) and subsequently to a carboxylic acid (pyridine-2,4-dicarboxylic acid). The continuous hydrolysis of cyanopyridines is a known industrial process.^[6]
- Reactions as a Synthetic Building Block: **2-Cyanoisonicotinohydrazide** is a valuable precursor for synthesizing a variety of heterocyclic compounds. For instance, its reaction with dicarbonyl compounds can lead to the formation of pyridazine or pyrazole derivatives, while multicomponent reactions can yield complex scaffolds like 2-thionicotinonitriles.^{[7][8]}

Visualizing Potential Hydrolysis Pathways

The following diagram illustrates the primary degradation products resulting from the hydrolysis of the hydrazide and nitrile functional groups.



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Potential hydrolytic degradation pathways.

Chemical Stability Profile

Assessing the stability of a molecule is a critical component of drug development, ensuring its safety, efficacy, and shelf-life.^[9] Stability studies are typically conducted under forced degradation conditions to identify potential degradation pathways and develop stability-indicating analytical methods.^{[10][11]}

Hydrolytic Stability

The susceptibility of **2-Cyanoisonicotinohydrazide** to hydrolysis is a primary stability concern. Studies should be conducted across a range of pH values (e.g., acidic, neutral, and basic) to simulate physiological conditions and potential manufacturing environments.^[5] Degradation is expected to be more pronounced at pH extremes due to acid and base-catalyzed hydrolysis of the hydrazide and nitrile moieties.

Thermal Stability

Elevated temperatures can accelerate chemical degradation.[\[12\]](#) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are useful for identifying the temperature at which significant degradation occurs.[\[13\]](#) For formulation development, it is crucial to test the compound under accelerated stability conditions (e.g., 40°C / 75% RH) to predict its long-term stability.[\[9\]](#)

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation.[\[14\]](#) According to ICH Q1B guidelines, photostability testing is mandatory for new drug substances and products.[\[15\]](#)[\[16\]](#) This involves exposing the compound to a standardized light source and comparing it to a dark control to differentiate between light-induced and thermally-induced degradation. Molecules with aromatic systems and heteroatoms can be susceptible to photodegradation.

Excipient Compatibility

In solid dosage forms, interactions between the active pharmaceutical ingredient (API) and excipients can significantly impact stability.[\[17\]](#)[\[18\]](#) The primary amine group of the hydrazide moiety could potentially interact with reactive excipients, such as those containing reducing sugars (e.g., lactose) via the Maillard reaction, or with excipients containing reactive impurities like peroxides.[\[19\]](#) Therefore, comprehensive excipient compatibility studies are essential during preformulation.[\[20\]](#)

Experimental Protocols

The following protocols describe standardized methodologies for assessing the stability of **2-Cyanoisonicotinohydrazide**.

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of **2-Cyanoisonicotinohydrazide** in aqueous solutions at different pH values.

Methodology:

- Solution Preparation: Prepare a stock solution of **2-Cyanoisonicotinohydrazide** at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol/water).
- Stress Conditions:
 - Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of 0.1 mg/mL.
 - Neutral: Dilute the stock solution with purified water to a final concentration of 0.1 mg/mL.
 - Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of 0.1 mg/mL.
- Incubation: Incubate all solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep control samples at 2-8°C.
- Time Points: Withdraw aliquots at initial, intermediate (e.g., 4, 8, 12 hours), and final time points.
- Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.
- Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS/MS method to quantify the parent compound and detect any degradation products.[\[21\]](#)

Protocol 2: Confirmatory Photostability Study (ICH Q1B)

Objective: To assess the intrinsic photostability of **2-Cyanoisonicotinohydrazide** according to regulatory guidelines.

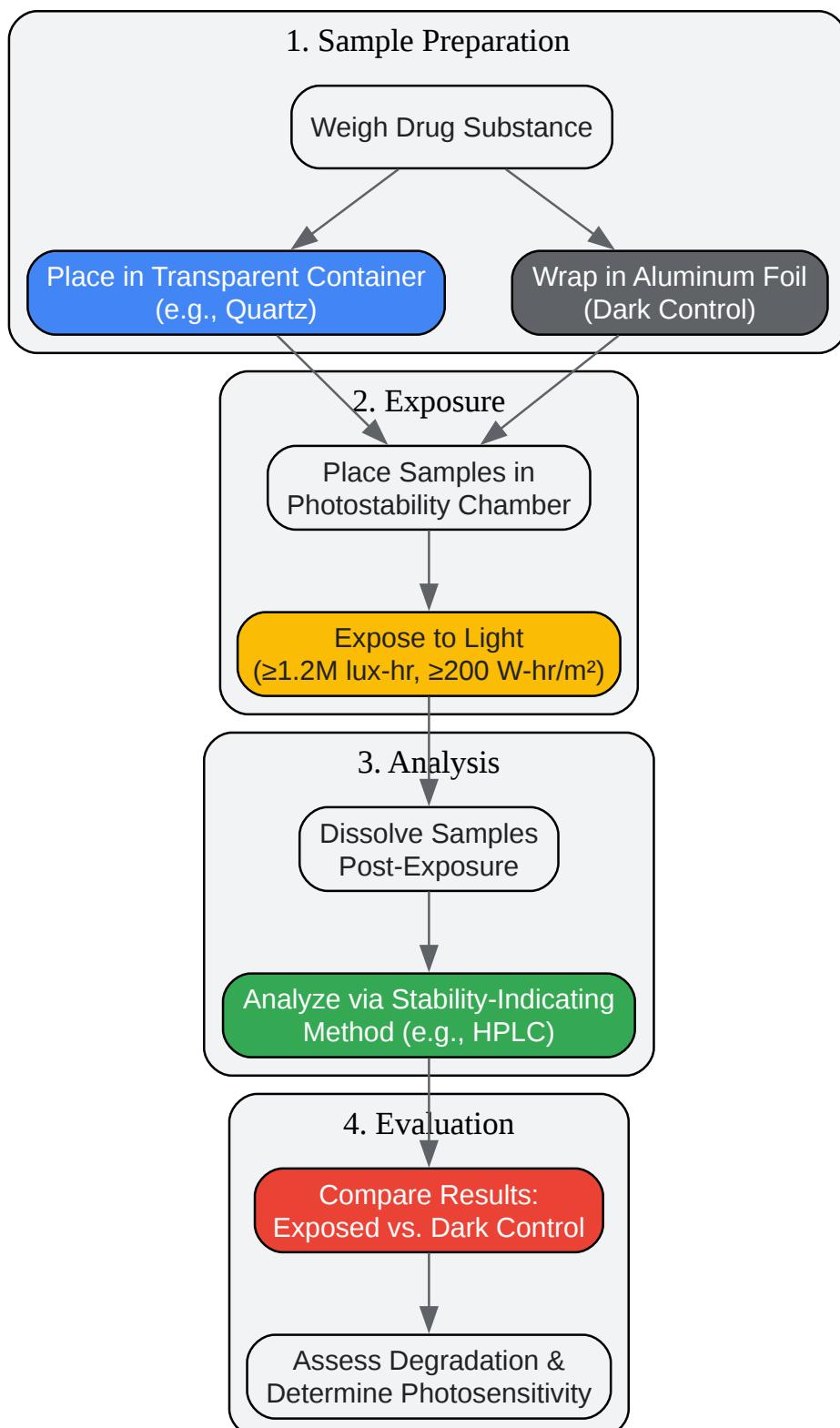
Methodology:

- Sample Preparation: Place a sufficient amount of the solid compound in a chemically inert, transparent container (e.g., quartz). Prepare a parallel sample to serve as a dark control by wrapping it completely in aluminum foil.
- Exposure: Expose the samples in a validated photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[\[16\]](#)[\[22\]](#)

- Environmental Control: Maintain the temperature and humidity within the chamber at controlled levels (e.g., 25°C / 60% RH).
- Analysis: After the exposure period, analyze the light-exposed sample and the dark control. The analysis should include visual appearance, assay of the parent compound, and profiling of degradation products by a suitable chromatographic method.
- Evaluation: Compare the results from the exposed sample to the dark control. Significant degradation in the exposed sample, but not in the dark control, indicates photosensitivity.

Workflow for ICH Q1B Photostability Testing

The diagram below outlines the standard workflow for conducting a confirmatory photostability study.



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ICH Q1B Photostability Experimental Workflow.

Handling and Storage Recommendations

Based on its chemical structure and potential instabilities, the following handling and storage procedures are recommended:

- Storage: Store in a well-sealed container, protected from light and moisture.^[4] Storage at controlled room temperature or refrigerated conditions is advisable to minimize thermal degradation. An inert atmosphere is recommended for long-term storage to prevent potential oxidative degradation.^[4]
- Handling: Avoid contact with strong acids, bases, and oxidizing agents. Use appropriate personal protective equipment (PPE) when handling the solid compound. For solution-based work, use freshly prepared solutions and consider the pH of the medium to avoid premature degradation.

Conclusion

2-Cyanoisonicotinohydrazide is a molecule of significant synthetic utility, characterized by a rich and complex reactivity profile. Its stability is primarily influenced by its susceptibility to hydrolysis at the hydrazide and nitrile functional groups, particularly under non-neutral pH conditions. Potential photosensitivity and interactions with reactive excipients are also important considerations for its use in pharmaceutical development. A thorough understanding of these chemical properties, guided by systematic stability and compatibility studies, is paramount for its successful application in research and drug development.

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